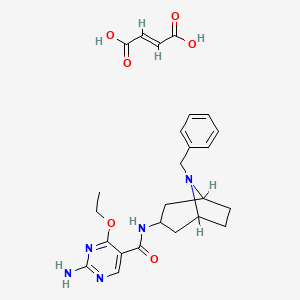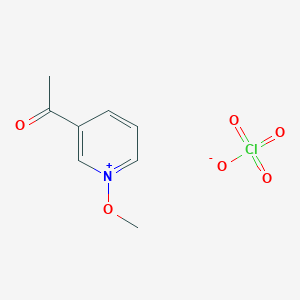![molecular formula C31H35P3 B14451163 [(Methylphosphanediyl)di(propane-3,1-diyl)]bis(diphenylphosphane) CAS No. 73731-95-0](/img/structure/B14451163.png)
[(Methylphosphanediyl)di(propane-3,1-diyl)]bis(diphenylphosphane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(Methylphosphanediyl)di(propane-3,1-diyl)]bis(diphenylphosphane) is an organophosphorus compound with the formula C27H26P2. It is a white solid that is soluble in organic solvents and slightly air-sensitive, degrading in air to the phosphine oxide. This compound is classified as a diphosphine ligand in coordination chemistry and homogeneous catalysis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
[(Methylphosphanediyl)di(propane-3,1-diyl)]bis(diphenylphosphane) can be synthesized by the reaction of lithium diphenylphosphide and 1,3-dichloropropane:
2Ph2PLi+Cl(CH2)3Cl→Ph2P(CH2)3PPh2+2LiCl
Alternatively, it can be synthesized via a more controllable and cost-effective route involving metal-halogen exchange and metathesis:
Br(CH2)3Br+2tBuLi→Li(CH2)3Li+2tBuBr
Li(CH2)3Li+2PCl3→Cl2P(CH2)3PCl2+2LiCl
Cl2P(CH2)3PCl2+4PhLi→Ph2P(CH2)3PPh2+4LiCl
Industrial Production Methods
Industrial production methods for [(Methylphosphanediyl)di(propane-3,1-diyl)]bis(diphenylphosphane) typically involve large-scale synthesis using the above-mentioned synthetic routes, with careful control of reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
[(Methylphosphanediyl)di(propane-3,1-diyl)]bis(diphenylphosphane) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions, particularly in coordination chemistry.
Common Reagents and Conditions
Common reagents used in these reactions include lithium diphenylphosphide, 1,3-dichloropropane, tert-butyllithium, and phenyl lithium. Reaction conditions typically involve inert atmospheres to prevent oxidation and degradation .
Major Products
Major products formed from these reactions include [(Methylphosphanediyl)di(propane-3,1-diyl)]bis(diphenylphosphane) itself, along with by-products such as lithium chloride and tert-butyl bromide .
Wissenschaftliche Forschungsanwendungen
[(Methylphosphanediyl)di(propane-3,1-diyl)]bis(diphenylphosphane) is widely used in scientific research, particularly in:
Chemistry: As a bidentate ligand in coordination chemistry and homogeneous catalysis.
Biology: In studies involving metal complexes and their biological activities.
Wirkmechanismus
The mechanism by which [(Methylphosphanediyl)di(propane-3,1-diyl)]bis(diphenylphosphane) exerts its effects involves its role as a bidentate ligand, forming six-membered C3P2M chelate rings with a natural bite angle of 91°. This allows it to stabilize metal complexes and facilitate various catalytic reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Bis(diphenylphosphino)ethane: Another diphosphine ligand with a similar structure but different chain length.
1,3-Bis(diphenylphosphino)propane: A closely related compound with similar properties and applications.
Uniqueness
[(Methylphosphanediyl)di(propane-3,1-diyl)]bis(diphenylphosphane) is unique due to its specific chain length and the resulting bite angle, which influences its coordination chemistry and catalytic properties .
Eigenschaften
CAS-Nummer |
73731-95-0 |
|---|---|
Molekularformel |
C31H35P3 |
Molekulargewicht |
500.5 g/mol |
IUPAC-Name |
bis(3-diphenylphosphanylpropyl)-methylphosphane |
InChI |
InChI=1S/C31H35P3/c1-32(24-14-26-33(28-16-6-2-7-17-28)29-18-8-3-9-19-29)25-15-27-34(30-20-10-4-11-21-30)31-22-12-5-13-23-31/h2-13,16-23H,14-15,24-27H2,1H3 |
InChI-Schlüssel |
UJQWWJLPUOAABY-UHFFFAOYSA-N |
Kanonische SMILES |
CP(CCCP(C1=CC=CC=C1)C2=CC=CC=C2)CCCP(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3R)-3-[(Oxan-2-yl)oxy]butan-1-ol](/img/structure/B14451117.png)
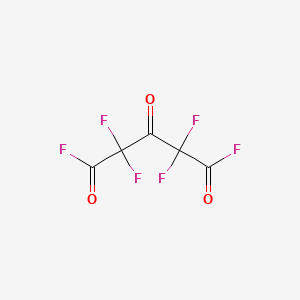
![2,5-Bis[4-(hexyloxy)phenyl]-1,3,4-oxadiazole](/img/structure/B14451132.png)
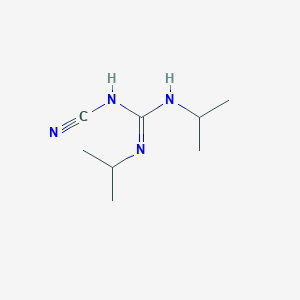

![1-[(Oxolan-2-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14451144.png)

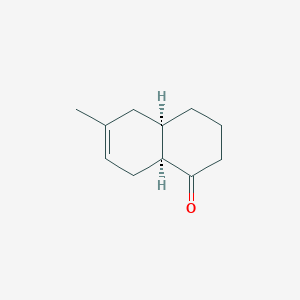
![1,5,9,10-tetrazatricyclo[5.3.0.02,5]deca-2,6,8-triene](/img/structure/B14451165.png)

